molecular formula C10H12N4O B1463805 2-azido-N-(2,5-dimethylphenyl)acetamide CAS No. 1251323-09-7

2-azido-N-(2,5-dimethylphenyl)acetamide

Cat. No. B1463805
CAS RN: 1251323-09-7
M. Wt: 204.23 g/mol
InChI Key: BCHAIEYSUGEFSN-UHFFFAOYSA-N
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Description

2-azido-N-(2,5-dimethylphenyl)acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C10H12N4O and a molecular weight of 204.23 .


Synthesis Analysis

The synthesis of 2-azido-N-(2,5-dimethylphenyl)acetamide involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide. The reactants are dissolved in a mixture of ethanol and water (70:30, v:v) and then refluxed for 24 hours at 80 °C. After cooling, the compound precipitates and is filtered off, dried, and recrystallized from ethanol .

Scientific Research Applications

Proteomics Research

“2-azido-N-(2,5-dimethylphenyl)acetamide” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Synthesis of α-Azido Ketones

This compound is an example of α-azido ketones, which are very versatile and valuable synthetic intermediates known for their wide variety of applications . They are used in the synthesis of several biologically important heterocyclic compounds.

Formation of Various Compounds

α-Azido ketones, including “2-azido-N-(2,5-dimethylphenyl)acetamide”, are used in the formation of amines, imines, oxazoles, pyrazoles, triazoles, pyrimidines, pyrazines, and amide alkaloids .

Production of α-Amino Ketones and β-Amino Alcohols

α-Azido ketones produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .

Click Reactions

α-Azido ketones, including “2-azido-N-(2,5-dimethylphenyl)acetamide”, react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .

Pharmaceutical Applications

The 1,2,3-triazoles obtained from α-azido ketones have valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Synthesis of Biologically Important Heterocyclic Compounds

α-Azido ketones have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Thermally Induced Removal of Nitrogen

A catalytic amount of perrhenate can be used for the thermally induced removal of nitrogen from both cyclic and acyclic α-azido ketones .

properties

IUPAC Name

2-azido-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-3-4-8(2)9(5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHAIEYSUGEFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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